Cas no 185099-50-7 (3-Ethyl-3-methylpiperidin-2-one)

3-Ethyl-3-methylpiperidin-2-one 化学的及び物理的性質
名前と識別子
-
- 3-ethyl-3-methyl-2-piperidinone
- EN300-1197975
- SCHEMBL6731661
- 3-Ethyl-3-methylpiperidin-2-one
- 185099-50-7
- CHEMBL144513
- AKOS006356048
- CGEGLZGNJGYEFH-UHFFFAOYSA-N
- 2-Piperidinone, 3-ethyl-3-methyl-
-
- インチ: 1S/C8H15NO/c1-3-8(2)5-4-6-9-7(8)10/h3-6H2,1-2H3,(H,9,10)
- InChIKey: CGEGLZGNJGYEFH-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C)(CC)CCCN1
計算された属性
- せいみつぶんしりょう: 141.115364102g/mol
- どういたいしつりょう: 141.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 0.911±0.06 g/cm3(Predicted)
- ふってん: 263.0±9.0 °C(Predicted)
- 酸性度係数(pKa): 16.68±0.40(Predicted)
3-Ethyl-3-methylpiperidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1197975-1.0g |
3-ethyl-3-methylpiperidin-2-one |
185099-50-7 | 1g |
$1057.0 | 2023-05-26 | ||
Enamine | EN300-1197975-10.0g |
3-ethyl-3-methylpiperidin-2-one |
185099-50-7 | 10g |
$4545.0 | 2023-05-26 | ||
Enamine | EN300-1197975-500mg |
3-ethyl-3-methylpiperidin-2-one |
185099-50-7 | 500mg |
$877.0 | 2023-10-03 | ||
Enamine | EN300-1197975-1000mg |
3-ethyl-3-methylpiperidin-2-one |
185099-50-7 | 1000mg |
$914.0 | 2023-10-03 | ||
Enamine | EN300-1197975-0.25g |
3-ethyl-3-methylpiperidin-2-one |
185099-50-7 | 0.25g |
$972.0 | 2023-05-26 | ||
Enamine | EN300-1197975-0.5g |
3-ethyl-3-methylpiperidin-2-one |
185099-50-7 | 0.5g |
$1014.0 | 2023-05-26 | ||
Enamine | EN300-1197975-2.5g |
3-ethyl-3-methylpiperidin-2-one |
185099-50-7 | 2.5g |
$2071.0 | 2023-05-26 | ||
Enamine | EN300-1197975-0.05g |
3-ethyl-3-methylpiperidin-2-one |
185099-50-7 | 0.05g |
$888.0 | 2023-05-26 | ||
Enamine | EN300-1197975-0.1g |
3-ethyl-3-methylpiperidin-2-one |
185099-50-7 | 0.1g |
$930.0 | 2023-05-26 | ||
Enamine | EN300-1197975-100mg |
3-ethyl-3-methylpiperidin-2-one |
185099-50-7 | 100mg |
$804.0 | 2023-10-03 |
3-Ethyl-3-methylpiperidin-2-one 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
3-Ethyl-3-methylpiperidin-2-oneに関する追加情報
3-Ethyl-3-methylpiperidin-2-one (CAS No. 185099-50-7): A Versatile Intermediate in Modern Pharmaceutical Synthesis
3-Ethyl-3-methylpiperidin-2-one, identified by its CAS number CAS No. 185099-50-7, is a significant intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its piperidine core structure, has garnered considerable attention due to its utility in the synthesis of various biologically active molecules. The presence of both ethyl and methyl substituents on the piperidine ring imparts unique electronic and steric properties, making it a valuable scaffold for drug development.
The chemical structure of 3-Ethyl-3-methylpiperidin-2-one (CAS No. 185099-50-7) consists of a six-membered heterocyclic ring containing nitrogen, with ethyl and methyl groups attached at the 3-position. This configuration not only enhances the compound's solubility in organic solvents but also facilitates its participation in various chemical reactions, including nucleophilic substitution and condensation reactions. These attributes make it a preferred choice for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for innovative compounds with enhanced pharmacological profiles. Among these, piperidine derivatives have emerged as a cornerstone due to their diverse biological activities. 3-Ethyl-3-methylpiperidin-2-one (CAS No. 185099-50-7) stands out as a key intermediate in this category, particularly in the synthesis of central nervous system (CNS) drugs. Its structural features allow for modifications that can fine-tune receptor binding affinity and metabolic stability, crucial factors in drug design.
One of the most compelling applications of 3-Ethyl-3-methylpiperidin-2-one (CAS No. 185099-50-7) is in the development of neuroactive compounds. Researchers have leveraged its scaffold to create molecules with potential therapeutic effects in conditions such as depression, anxiety, and neurodegenerative disorders. For instance, derivatives of this compound have been explored as serotonin receptor modulators, demonstrating promising preclinical results. The ability to modify the piperidine ring at various positions allows for the creation of a library of compounds with tailored pharmacological properties.
The synthesis of 3-Ethyl-3-methylpiperidin-2-one (CAS No. 185099-50-7) typically involves multi-step organic reactions, often starting from readily available precursors like piperidine and ketones. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These techniques not only streamline the production process but also enable the introduction of complex functional groups into the molecule, further expanding its pharmaceutical potential.
The role of computational chemistry in optimizing the synthesis and application of 3-Ethyl-3-methylpiperidin-2-one (CAS No. 185099-50-7) cannot be overstated. Molecular modeling studies have provided insights into how structural modifications influence biological activity, guiding the design of more effective drug candidates. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and reduce costs associated with traditional trial-and-error approaches.
In addition to its use in CNS drug development, 3-Ethyl-3-methylpiperidin-2-one (CAS No. 185099-50-7) has found applications in other therapeutic areas. Its structural motif is also present in compounds targeting inflammatory diseases and infectious disorders. The versatility of this intermediate underscores its importance as a building block in medicinal chemistry.
The growing interest in green chemistry principles has also influenced the synthesis of 3-Ethyl-3-methylpiperidin-2-one (CAS No. 185099-50-7). Efforts are underway to develop more sustainable synthetic routes that minimize waste and reduce environmental impact. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional methods, aligning with global initiatives to promote sustainable practices in pharmaceutical manufacturing.
The future prospects for 3-Ethyl-3-methylpiperidin-2-one (CAS No. 185099-50-7) remain bright, with ongoing research uncovering new applications and refining existing synthetic strategies. As our understanding of biological systems continues to evolve, so too will our ability to harness this versatile intermediate for therapeutic purposes. Collaborative efforts between academia and industry are essential to translate these advancements into tangible benefits for patients worldwide.
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